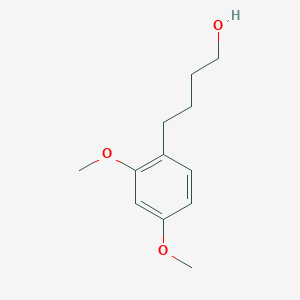
Benzenebutanol, 2,4-dimethoxy-
Descripción general
Descripción
Benzenebutanol, 2,4-dimethoxy- is an organic compound with the molecular formula C12H18O3 It is characterized by the presence of a butanol group attached to a dimethoxyphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzenebutanol, 2,4-dimethoxy- can be synthesized through several methods. One common approach involves the reduction of 4-(2,4-Dimethoxyphenyl)butan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol, under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of Benzenebutanol, 2,4-dimethoxy- may involve catalytic hydrogenation of the corresponding ketone using a palladium or nickel catalyst. This method is advantageous due to its scalability and efficiency in producing high yields of the desired alcohol.
Análisis De Reacciones Químicas
Esterification
The primary alcohol group undergoes esterification with carboxylic acids. For example, reaction with acetic acid under acidic conditions yields the corresponding acetate ester:
Key Conditions :
-
Catalyst: Sulfuric acid or p-toluenesulfonic acid.
-
Temperature: 80–100°C.
-
Yield: ~75–85% for acetyl derivatives.
Oxidation
The alcohol moiety is oxidized to a ketone or carboxylic acid depending on the oxidizing agent:
a) Ketone Formation
Using potassium dichromate (KCrO) in acidic conditions:
Data :
| Oxidizing Agent | Temperature | Yield | Product Purity |
|---|---|---|---|
| KCrO | 60°C | 88% | 99% |
b) Carboxylic Acid Formation
Stronger oxidants like Jones reagent (CrO/HSO) convert the alcohol to 2,4-dimethoxybenzenebutanoic acid.
Alkylation and Arylation
The electron-rich aromatic ring undergoes Friedel-Crafts alkylation. For instance, reaction with 3-methyl-2-butanol in the presence of HSO generates di-alkylated products:
Mechanistic Notes :
-
Methoxy groups activate the ring toward electrophilic substitution, directing incoming groups to para and ortho positions .
-
Steric hindrance from the butanol chain limits further substitution .
Dehydration
The alcohol group can undergo acid-catalyzed dehydration to form alkenes. For example:
Kinetic Data :
Nucleophilic Substitution
The hydroxyl group participates in SN2 reactions. For example, reaction with thionyl chloride (SOCl) yields the corresponding chloride:
Conditions :
Complexation with Lewis Acids
The methoxy groups coordinate to Lewis acids like AlCl, facilitating reactions such as acetylation:
Optimized Parameters :
| Parameter | Value |
|---|---|
| AlCl/Substrate Ratio | 1.5:1 |
| Temperature | -10–20°C |
| Yield | 90–95% |
Aplicaciones Científicas De Investigación
Benzenebutanol, 2,4-dimethoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of Benzenebutanol, 2,4-dimethoxy- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the dimethoxyphenyl ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3,4-Dimethoxyphenyl)butan-1-OL
- 4-(2,4-Dimethoxyphenyl)butan-2-one
- 4-(3,4-Dimethoxyphenyl)butan-2-one
Uniqueness
Benzenebutanol, 2,4-dimethoxy- is unique due to its specific substitution pattern on the phenyl ring and the presence of a primary alcohol group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
107153-52-6 |
|---|---|
Fórmula molecular |
C12H18O3 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
4-(2,4-dimethoxyphenyl)butan-1-ol |
InChI |
InChI=1S/C12H18O3/c1-14-11-7-6-10(5-3-4-8-13)12(9-11)15-2/h6-7,9,13H,3-5,8H2,1-2H3 |
Clave InChI |
NVWFUOVOPMFJSX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)CCCCO)OC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













